molecular formula C28H46O8Si2 B14252724 [[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane) CAS No. 482606-39-3

[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)

Cat. No.: B14252724
CAS No.: 482606-39-3
M. Wt: 566.8 g/mol
InChI Key: WPICNAFFYZILPM-UHFFFAOYSA-N
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Description

4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl is a compound that features a biphenyl core with two trimethoxysilyl groups attached via pentyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 5-(trimethoxysilyl)pentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl groups can be hydrolyzed to form silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base solutions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Hydrolysis: Formation of silanol derivatives.

    Condensation: Formation of polysiloxanes or silsesquioxanes.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl involves the hydrolysis and condensation of the trimethoxysilyl groups to form silanol and siloxane bonds. These reactions enable the compound to form stable networks and structures, which are essential for its applications in materials science and catalysis. The biphenyl core can also interact with various molecular targets through π-π stacking and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[[5-(trimethoxysilyl)pentyl]oxy]-1,1’-biphenyl is unique due to its specific combination of a biphenyl core and trimethoxysilyl groups connected via pentyl linkers. This structure provides distinct properties, such as enhanced flexibility and reactivity, making it suitable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

482606-39-3

Molecular Formula

C28H46O8Si2

Molecular Weight

566.8 g/mol

IUPAC Name

trimethoxy-[5-[4-[4-(5-trimethoxysilylpentoxy)phenyl]phenoxy]pentyl]silane

InChI

InChI=1S/C28H46O8Si2/c1-29-37(30-2,31-3)23-11-7-9-21-35-27-17-13-25(14-18-27)26-15-19-28(20-16-26)36-22-10-8-12-24-38(32-4,33-5)34-6/h13-20H,7-12,21-24H2,1-6H3

InChI Key

WPICNAFFYZILPM-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Si](OC)(OC)OC)(OC)OC

Origin of Product

United States

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